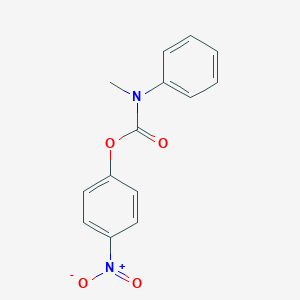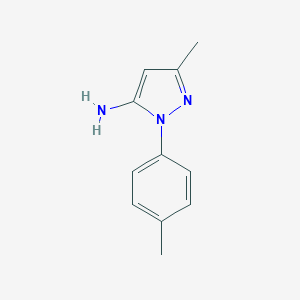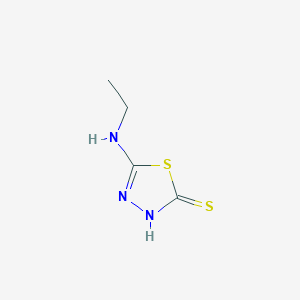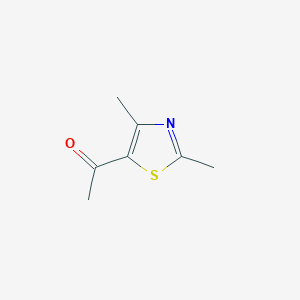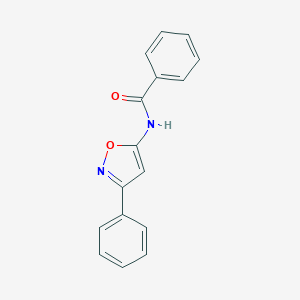
N-(3-Phenyl-5-isoxazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenyl-5-isoxazolyl)benzamide, also known as LY2334737, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes or signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate the immune system. This compound has also been shown to have anti-viral properties and can inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-Phenyl-5-isoxazolyl)benzamide in lab experiments include its potency, selectivity, and broad range of biological activities. This compound has been extensively studied and optimized for high yield and purity. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Phenyl-5-isoxazolyl)benzamide. One potential direction is the development of novel analogs with improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of this compound in different disease models. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects. Finally, the safety and toxicity of this compound could be further investigated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been synthesized using an optimized method and has been tested in various in vitro and in vivo models. While there are limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of novel therapeutics.
Synthesemethoden
The synthesis of N-(3-Phenyl-5-isoxazolyl)benzamide involves the reaction of 3-phenyl-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with aniline to yield the final product, this compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenyl-5-isoxazolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in various in vitro and in vivo models for its efficacy against different diseases. For example, it has been shown to inhibit the growth of breast cancer cells and reduce inflammation in animal models of rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
37853-32-0 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-16(13-9-5-2-6-10-13)17-15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19) |
InChI-Schlüssel |
WJNSQKPWMDVDCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





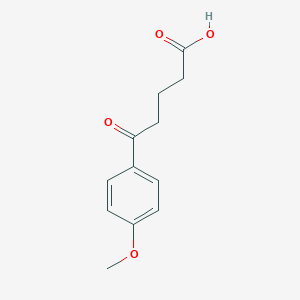
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
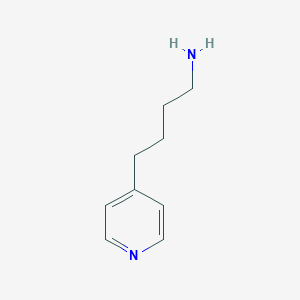

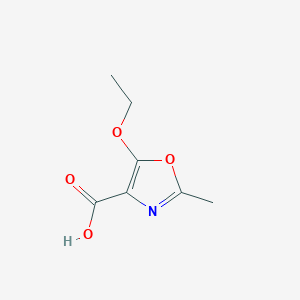
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
